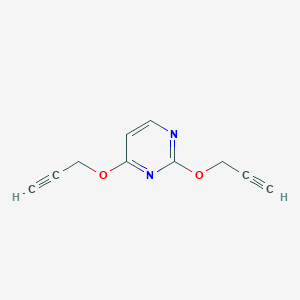
2,4-bis(prop-2-yn-1-yloxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-bis(prop-2-yn-1-yloxy)pyrimidine is a chemical compound with the molecular formula C10H8N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science .
科学的研究の応用
2,4-bis(prop-2-yn-1-yloxy)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes and proteins.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
Target of Action
Pyrimidine derivatives have been known to interact with various cellular targets, including dna and rna
Mode of Action
It is known that pyrimidine derivatives can interfere with cellular processes such as cell cycle progression . They may induce apoptosis by disrupting the cell cycle . Molecular docking studies can provide insights into potential interactions between the compounds and their targets .
Biochemical Pathways
Pyrimidine derivatives are known to have a wide range of pharmacological effects, including antibacterial, antiviral, anticancer, and anti-inflammatory activities . These effects suggest that these compounds may interact with multiple biochemical pathways.
Pharmacokinetics
Pyrimidine-based drugs are known for their potency and affinity, as well as improved medicinal chemistry properties
Result of Action
Pyrimidine derivatives have been shown to exhibit cytotoxicity against human tumor cells . They may induce apoptosis and disrupt the cell cycle
将来の方向性
Pyrimidine derivatives, including 2,4-Bis(prop-2-ynoxy)pyrimidine, continue to attract interest due to their various chemical and biological applications. Future research could focus on exploring novel synthetic methodologies, understanding their mechanisms of action, and developing new therapeutic applications .
生化学分析
Biochemical Properties
The biochemical properties of 2,4-Bis(prop-2-ynoxy)pyrimidine are not well-studied. Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules. For instance, some pyrimidine derivatives have been found to inhibit certain enzymes involved in DNA synthesis, thereby exerting anticancer effects
Cellular Effects
The cellular effects of 2,4-Bis(prop-2-ynoxy)pyrimidine are currently unknown. Given its structural similarity to other pyrimidine derivatives, it may influence cell function by interacting with various cellular processes. For example, it could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-bis(prop-2-yn-1-yloxy)pyrimidine typically involves the reaction of pyrimidine derivatives with propargyl alcohol under basic conditions. One common method includes the use of guanidine hydrochloride or thiourea as reactants in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol and requires refluxing for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions: 2,4-bis(prop-2-yn-1-yloxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the prop-2-ynoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine carboxylic acids, while reduction can produce pyrimidine alcohols .
類似化合物との比較
2,4-Dichloropyrimidine: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
2,4-Diaminopyrimidine: Used in the development of antifolate drugs.
2,4,6-Trisubstituted Pyrimidines: These compounds have diverse applications in medicinal chemistry.
Uniqueness: 2,4-bis(prop-2-yn-1-yloxy)pyrimidine stands out due to its unique prop-2-ynoxy substituents, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
2,4-bis(prop-2-ynoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-3-7-13-9-5-6-11-10(12-9)14-8-4-2/h1-2,5-6H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEMAQASDGULRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=NC(=NC=C1)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-acetylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2836562.png)
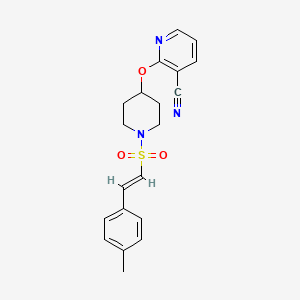
![1-[2-(4-Fluorophenyl)phenyl]ethanamine;hydrochloride](/img/structure/B2836564.png)
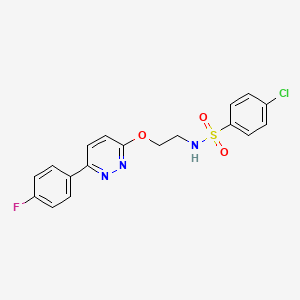
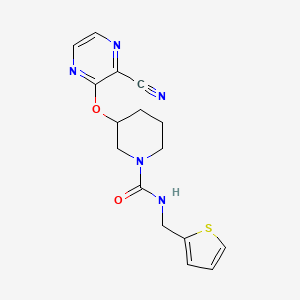
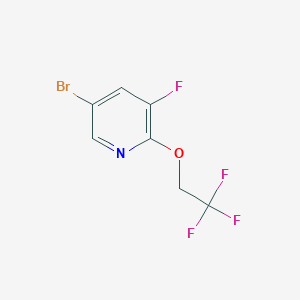
![[1-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2836574.png)
![7-hydroxy-3-(3-methoxyphenoxy)-8-[(piperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2836576.png)
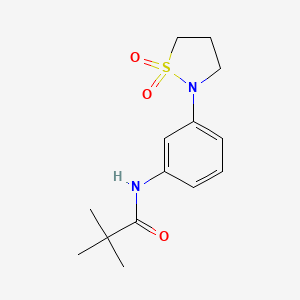
![3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(2-phenylethyl)urea](/img/structure/B2836579.png)
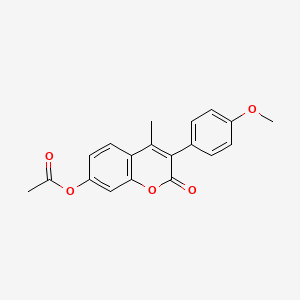
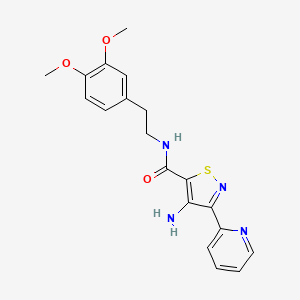
![3-{[2-(3-Methoxyphenyl)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-3-yl]oxy}benzonitrile](/img/structure/B2836584.png)
![N-Ethyl-N-[2-[3-(1-methylimidazol-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2836585.png)
